Emepronium Bromide
Overview
Description
Emepronium bromide is a quaternary ammonium compound that is primarily used as an anticholinergic agent in urology. It is known for its antispasmodic properties, which help in the treatment of urinary incontinence and other related conditions. The compound is characterized by its chemical formula C20H28BrN and a molar mass of 362.355 g/mol .
Mechanism of Action
Target of Action
Emepronium Bromide is primarily classified as an anticholinergic drug . It targets the muscarinic acetylcholine receptors, which play a crucial role in the nervous system .
Mode of Action
As an anticholinergic, it likely works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system . This can lead to a decrease in the activity of the parasympathetic nervous system, which may help to reduce muscle spasms and contractions .
Biochemical Pathways
Given its anticholinergic properties, it likely impacts pathways involving the neurotransmitter acetylcholine .
Result of Action
This compound is used in urology as an antispasmodic . It can help to reduce symptoms such as nocturia and urgency with incontinence . It can cause ulceration of the esophagus, so it should be taken in an orthostatic position with sufficient amounts of liquids .
Biochemical Analysis
Biochemical Properties
Emepronium Bromide acts by blocking peripheral cholinergic nerves and ganglionic transmission . This interaction increases bladder capacity, delays the first desire to void, and decreases voiding pressure
Cellular Effects
This compound’s primary cellular effect is its anticholinergic action, which leads to relaxation of the bladder muscles . It can also cause ulceration of the esophagus, so it should be taken in an orthostatic position with sufficient amounts of liquids
Molecular Mechanism
As an anticholinergic drug, it likely works by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of emepronium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, which is then reacted with an alkyl halide, such as bromomethane, under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and filtration, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Emepronium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: The major products include substituted quaternary ammonium compounds.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Emepronium bromide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Oxybutynin: Another anticholinergic agent used in the treatment of overactive bladder.
Tolterodine: A muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.
Comparison: Emepronium bromide is unique in its specific quaternary ammonium structure, which contributes to its distinct pharmacokinetic properties. Unlike some of its counterparts, this compound has a lower tendency to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This makes it a preferred option for patients who are sensitive to such effects .
Properties
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFSMBPRQBNCH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27892-33-7 (Parent) | |
Record name | Emepronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50875265 | |
Record name | Emepronium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-30-0 | |
Record name | Emepronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emepronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emepronium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emepronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMEPRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Emepronium Bromide exert its effects on the urinary bladder?
A1: this compound acts as an anticholinergic agent, primarily targeting muscarinic receptors in the bladder. [, , ] By blocking the action of acetylcholine at these receptors, it inhibits detrusor muscle contractions, leading to increased bladder capacity and reduced urinary frequency and urgency. [, , , ]
Q2: Does this compound affect bladder capacity in all patients with urinary incontinence?
A3: Studies show mixed results regarding this compound's effect on bladder capacity. While some studies report increased bladder capacity in patients with detrusor instability, others found no significant changes in patients with small, hyper-reflexic bladders. [, , , ]
Q3: How does the effect of this compound on bladder pressure relate to its impact on urinary flow?
A4: this compound has been shown to decrease both intravesical pressure and urinary flow rate. [] The reduction in detrusor muscle pressure likely contributes to the observed decrease in urinary flow.
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H28BrNO. It has a molecular weight of 378.36 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data isn't detailed within the provided research, analytical techniques like electron-capture gas chromatography (GC) have been employed for its quantification in serum. [] This implies the use of GC-compatible derivatization methods.
Q6: What are the typical formulation strategies employed for this compound?
A7: this compound is commonly formulated as tablets for oral administration. [, , , , , , , ]
Q7: What is known about the pharmacokinetic profile of this compound?
A8: this compound exhibits a triexponential serum concentration decline after intravenous administration. It has a half-life ranging from 2.2 to 13 hours depending on the dose and the phase of elimination. [, ] Oral administration requires a higher dose to achieve therapeutic levels in serum. []
Q8: How is this compound eliminated from the body?
A9: this compound is primarily excreted in urine. [] Studies suggest both glomerular filtration and tubular secretion are involved in its renal clearance. []
Q9: Does the route of administration affect the efficacy of this compound?
A10: this compound's efficacy appears to be influenced by the route of administration. Intravenous administration resulted in quicker and higher serum concentrations compared to oral administration. [, ] Additionally, intravesical instillation has been explored as a potential alternative, demonstrating localized effects within the bladder. [, , ]
Q10: What are the primary clinical applications of this compound?
A11: this compound is primarily prescribed for the treatment of urinary incontinence, particularly urge incontinence associated with detrusor instability. [, , , , , , , , , , ] It is also used to address symptoms like nocturia and urinary frequency. [, , , ]
Q11: Is this compound more effective than placebo in treating urge incontinence?
A12: While some studies report improvement in symptoms with this compound, others suggest that placebo can be equally or even more effective in reducing symptoms like frequency of voiding and incontinence episodes. [, ]
Q12: Are there specific patient populations where this compound may be more or less effective?
A13: this compound demonstrated varying efficacy in different patient populations. For instance, it showed limited efficacy in elderly mentally ill patients with urinary incontinence and in elderly women with detrusor instability. [, ]
Q13: What are the known side effects associated with this compound?
A14: this compound has been associated with esophageal adverse effects like ulceration and stricture formation. [, , , , , , , ] Other reported side effects include dry mouth, constipation, and blurred vision, typical of anticholinergic medications. []
Q14: Are there any known interactions between this compound and other drugs?
A14: While specific drug interactions aren't detailed within the provided research, its anticholinergic properties could potentially interact with other medications possessing similar mechanisms of action.
Q15: Is this compound metabolized in the body, and if so, what are its metabolites?
A15: Limited information on this compound's metabolism is available within the provided research. Further studies are needed to determine its metabolic pathway and potential active metabolites.
Q16: Are there any emerging therapies or alternative treatment modalities for urge incontinence being explored?
A18: Intravesical instillation of medications like Lidocaine Gel is being investigated as an alternative treatment for urge incontinence, demonstrating promising results compared to oral this compound. [, ]
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